Ethyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate involves several steps. One common method includes the reaction of 5-benzyl-2-thiophenecarboxylic acid with ethyl chloroformate in the presence of a base to form the ethyl ester. This intermediate is then treated with thiophosgene to introduce the isothiocyanate group . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
Ethyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate involves its interaction with biological molecules. The isothiocyanate group is known to react with nucleophilic sites in proteins, leading to the formation of covalent bonds. This interaction can alter the function of proteins and affect various cellular pathways .
Comparison with Similar Compounds
Ethyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate is unique due to its specific structural features and reactivity. Similar compounds include:
Phenyl ethyl isothiocyanate: Known for its anticancer properties and used in similar research applications.
Sulforaphane: Another isothiocyanate with well-documented health benefits, particularly in cancer prevention.
4-[(α-L-rhamnosyloxy) benzyl] isothiocyanate: Found in Moringa, this compound has similar biological activities.
These compounds share the isothiocyanate functional group, which is responsible for their reactivity and biological activities, but differ in their specific structures and applications .
Properties
IUPAC Name |
ethyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c1-2-18-15(17)13-9-12(20-14(13)16-10-19)8-11-6-4-3-5-7-11/h3-7,9H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVDXULLEWHQCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)N=C=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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